molecular formula C8H12O4 B043314 Dimethyl 3-methylpent-2-enedioate CAS No. 52313-87-8

Dimethyl 3-methylpent-2-enedioate

Cat. No. B043314
CAS RN: 52313-87-8
M. Wt: 172.18 g/mol
InChI Key: GBQBEQOEGMZCOH-GQCTYLIASA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to dimethyl 3-methylpent-2-enedioate often involves multi-step chemical processes, including the use of amino acids and heterocyclic systems as starting materials. For instance, a practical procedure for the synthesis of complex organic molecules, which could be analogs or derivatives of dimethyl 3-methylpent-2-enedioate, employs a variety of reagents and conditions to achieve desired molecular frameworks (Chu et al., 2004).

Molecular Structure Analysis

Molecular structure analysis of compounds similar to dimethyl 3-methylpent-2-enedioate involves advanced techniques such as NMR, X-ray crystallography, and DFT calculations. These methods provide insights into the molecule's geometry, electronic structure, and intermolecular interactions. For example, an NMR and X-ray study detailed the molecular structure of a related compound, highlighting the importance of azo and hydrazone groups in its chemical behavior (Šimůnek et al., 2003).

Chemical Reactions and Properties

The chemical reactivity of dimethyl 3-methylpent-2-enedioate and related molecules involves a variety of reactions, such as cyclization, Michael additions, and heteroannulation reactions. These reactions are crucial for the synthesis of heterocyclic compounds and other complex organic structures. A study on the Bohlmann-Rahtz heteroannulation reactions illustrates the synthetic utility of these processes in producing compounds with significant biological activity (Bagley et al., 2005).

Scientific Research Applications

Pharmacology and Medical Applications

Dimethyl Fumarate (DMF) has been extensively studied for its immunomodulatory, anti-inflammatory, and neuroprotective properties. It is approved for the treatment of relapsing forms of multiple sclerosis (MS) and has shown efficacy in reducing clinical relapse rates and MRI measures of disease activity. The drug operates through a complex mechanism that involves the activation of the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) antioxidant response pathway, offering protection against oxidative stress-induced cellular damage (Deeks, 2016). Additionally, research has suggested potential applications of DMF in dermatology for treating conditions such as psoriasis, underscoring its anti-inflammatory effects (Paolinelli Matteo et al., 2022).

Environmental and Energy Applications

Dimethyl ether (DME) is an alternative fuel that has garnered attention for its clean combustion properties, making it an attractive option for diesel engines. Studies on DME have focused on its environmental benefits, including reduced emissions of NOx, HC, and CO, and its potential to contribute to energy security. Research also highlights the need for technological advancements to overcome challenges related to DME's low lubricity and the development of suitable injection and combustion systems (Su Han Park & C. Lee, 2014).

Materials Science

In the field of materials science, the solvation and hydrogen bonding properties of Dimethyl Sulfoxide (DMSO) have been extensively researched. DMSO is known for its ability to interact with various substances at the molecular level, affecting the microscopic dissolution properties and macroscopic solution behavior of systems. This makes DMSO a valuable solvent in industries ranging from pharmaceuticals to electronics (J. Kiefer et al., 2011).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It should be stored sealed in dry conditions at 2-8°C .

properties

IUPAC Name

dimethyl (E)-3-methylpent-2-enedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-6(4-7(9)11-2)5-8(10)12-3/h4H,5H2,1-3H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBQBEQOEGMZCOH-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)OC)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)OC)/CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 3-methylpent-2-enedioate

CAS RN

52313-87-8
Record name Dimethyl 3-methylpent-2-enedioate
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